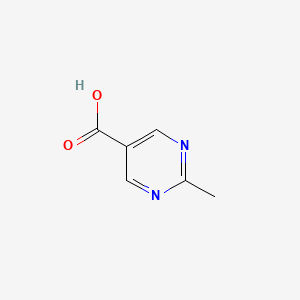

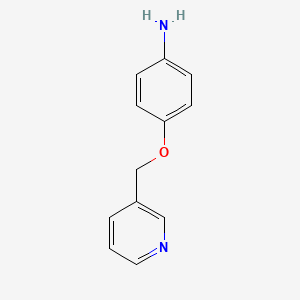

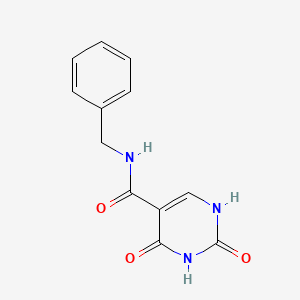

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .

Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of the compound can be established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . More specific details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are complex and can involve various reagents . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” can be determined through various analytical techniques . More specific details about the physical and chemical properties can be found in the referenced papers .Applications De Recherche Scientifique

Supramolecular Associations

The compound is involved in forming organic salts through supramolecular associations in proton-transfer adducts. These associations are critical in understanding molecular interactions and hydrogen bonding mechanisms (Portalone, 2010).

Synthesis of Derivatives

It serves as an intermediate in synthesizing various chemical derivatives. For example, it's used for synthesizing tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting its versatility in chemical synthesis (Fadda et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

An analog of this compound has been investigated as a potent inhibitor of HIV-1 reverse transcriptase, showing its potential in antiviral drug development (Petersen et al., 2001).

Antimicrobial and Antitumor Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Notably, certain derivatives exhibited significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, it has been used in the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity (Fahim et al., 2019).

Ultrasonic-Assisted Dehydrogenation

The compound is involved in the dehydrogenation of tetrahydropyrimidine-5-carboxamides, a process enhanced by ultrasound. This has implications in organic synthesis and industrial applications (Memarian & Soleymani, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCVHPZNCBEPER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)